Methyl pyridine-3-acetate
Description
Significance in Contemporary Chemical Sciences
The importance of methyl pyridine-3-acetate in modern chemical sciences lies in its role as a versatile intermediate for creating more complex molecules. ontosight.ai The pyridine (B92270) ring, a core component of its structure, is a key feature in numerous pharmaceuticals and agrochemicals. rsc.org The presence of both a hydrophobic pyridine ring and a hydrophilic methyl ester group gives the compound a unique solubility and reactivity profile. ontosight.ai This dual characteristic makes it a valuable precursor in the synthesis of a wide array of organic compounds. ontosight.ailookchem.com Researchers utilize this compound in the development of new drugs, including those targeting neurological disorders, and as a starting material for novel pesticides. ontosight.ai Its derivatives have also been investigated for a range of biological activities, including antimicrobial, antifungal, and antioxidant properties. ontosight.ai
Historical Perspective of Pyridine Derivatives in Research
The study of pyridine and its derivatives has a rich history dating back to the 19th century. Initially extracted from coal tar, pyridine's structure was a subject of scientific inquiry for decades before being confirmed. rsc.orgwikipedia.org The first major synthesis of a pyridine derivative was achieved in 1881 by Arthur Rudolf Hantzsch. wikipedia.org Early methods for producing pyridines were often inefficient, but the growing demand for these compounds spurred the development of more effective synthetic routes. wikipedia.org
Over the years, chemists have developed numerous named reactions for pyridine synthesis, such as the Chichibabin pyridine synthesis reported in 1924. wikipedia.org The fundamental nature of the pyridine ring, an analogue of benzene (B151609) with a nitrogen atom, has made it a cornerstone of heterocyclic chemistry. jchemrev.comnumberanalytics.com Its unique electronic properties and ability to participate in various chemical reactions have led to its incorporation into a vast number of biologically active compounds and functional materials. numberanalytics.com The historical development of synthetic methods for pyridine derivatives laid the groundwork for the eventual synthesis and investigation of compounds like this compound.
Current Research Landscape of this compound
Contemporary research on this compound continues to explore its potential in diverse applications. In medicinal chemistry, it serves as a precursor for synthesizing new pharmaceutical agents. ontosight.ailookchem.com Its derivatives are being studied for their potential to treat a variety of conditions, building on the broader understanding of pyridine-containing compounds in drug discovery. rsc.orgjchemrev.com
In the field of materials science, pyridine derivatives are used in the creation of functional materials such as conducting polymers. numberanalytics.com The specific properties of this compound make it a candidate for incorporation into new materials with tailored characteristics. ontosight.ai
The synthesis of this compound itself is also an area of active research. A common method involves the esterification of 3-pyridylacetic acid with methanol (B129727). ontosight.ai Other innovative synthetic strategies for pyridine derivatives are continuously being developed, including iron-catalyzed [3+3] annulation reactions, which offer advantages like the use of readily available starting materials and good functional group tolerance. ontosight.ai These advancements in synthetic methodology facilitate the production and further investigation of this compound and its derivatives.
Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | ontosight.ainih.gov |
| Molecular Weight | 151.16 g/mol | ontosight.ainih.gov |
| IUPAC Name | methyl 2-(pyridin-3-yl)acetate | nih.gov |
| CAS Number | 39998-25-9 | nih.govsielc.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-pyridin-3-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8(10)5-7-3-2-4-9-6-7/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXIEBDIPWIRGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193053 | |
| Record name | Methyl pyridine-3-acetate | |
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Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39998-25-9 | |
| Record name | 3-Pyridineacetic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39998-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl pyridine-3-acetate | |
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| Record name | 39998-25-9 | |
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| Record name | Methyl pyridine-3-acetate | |
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| Record name | Methyl pyridine-3-acetate | |
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Synthetic Methodologies and Advanced Reaction Design for Methyl Pyridine 3 Acetate
Esterification Pathways from 3-Pyridylacetic Acid and Methanol (B129727)
The most direct and conventional method for synthesizing methyl pyridine-3-acetate is the esterification of 3-pyridylacetic acid with methanol. This reaction involves the condensation of a carboxylic acid and an alcohol to form an ester and water. The efficiency of this process is heavily dependent on the catalytic approach and the optimization of reaction conditions to drive the equilibrium towards the product.
Acid-Catalyzed Esterification Approaches
Acid catalysis is fundamental to achieving practical rates of esterification. The reaction, commonly known as Fischer esterification, utilizes a strong acid to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol.
Commonly employed acid catalysts include:
Sulfuric Acid (H₂SO₄): A widely used, cost-effective, and efficient catalyst. Its dehydrating properties also help to shift the reaction equilibrium towards the formation of the ester.
Hydrochloric Acid (HCl): Another strong mineral acid that effectively catalyzes the reaction. zenodo.org
Thionyl Chloride (SOCl₂): This reagent reacts with the carboxylic acid to form an acyl chloride intermediate. This highly reactive intermediate then rapidly reacts with methanol to form the ester. This method is often advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion.
Solid Acid Catalysts: Heterogeneous catalysts like ion-exchange resins, zeolites, and supported heteropolyacids are also employed. zenodo.orggoogle.com These offer advantages in terms of easier separation from the reaction mixture, reduced corrosivity, and potential for recyclability.
The general mechanism for the acid-catalyzed esterification begins with the protonation of the carbonyl group of 3-pyridylacetic acid, followed by the nucleophilic attack of methanol. A subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then deprotonates to give the final product, this compound.
Optimization of Reaction Conditions for Enhanced Yields
To maximize the yield of this compound, several reaction parameters must be carefully controlled and optimized. The reversible nature of Fischer esterification necessitates strategies to shift the chemical equilibrium to the product side.
Key parameters for optimization include:
Molar Ratio of Reactants: Using a large excess of one reactant, typically methanol, can significantly increase the yield by shifting the equilibrium according to Le Chatelier's principle. zenodo.org
Temperature: Increasing the reaction temperature generally accelerates the rate of reaction. However, the temperature is often limited by the boiling point of the alcohol (methanol, 64.7 °C). Reactions are typically run at reflux temperature to maintain a consistent reaction environment. researchgate.net
Catalyst Loading: The concentration of the acid catalyst affects the reaction rate. Optimal loading must be determined experimentally, as excessive amounts can lead to side reactions and purification challenges. researchgate.net
Water Removal: The removal of water, a byproduct of the reaction, is a critical strategy to drive the reaction to completion. This can be achieved by using a dehydrating agent like concentrated sulfuric acid or by employing techniques such as azeotropic distillation with a Dean-Stark apparatus.
Below is a data table illustrating the impact of different conditions on esterification yields, based on typical findings in related esterification studies.
| Entry | Catalyst | Methanol:Acid Ratio | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | H₂SO₄ (5 mol%) | 5:1 | 65 | 8 | 75 |
| 2 | H₂SO₄ (5 mol%) | 10:1 | 65 | 8 | 88 |
| 3 | H₂SO₄ (10 mol%) | 10:1 | 65 | 6 | 92 |
| 4 | SOCl₂ (1.2 eq) | 3:1 | 65 | 3 | 95 |
Novel Cycloaddition and Annulation Strategies
Beyond traditional esterification, advanced synthetic methods involving cycloaddition and annulation reactions provide powerful alternatives for constructing the substituted pyridine (B92270) core of this compound. These strategies often build the heterocyclic ring from acyclic precursors, offering modularity and access to diverse derivatives.
Baylis-Hillman Amine and Ketone Condensation under Benzoic Acid Catalysis
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a nucleophilic amine like DABCO. organic-chemistry.orgwikipedia.org This methodology can be adapted to synthesize pyridine derivatives. While not a direct synthesis of the final ester, it can create a functionalized precursor. For instance, a suitably chosen aldehyde and an activated alkene containing an ester group could react to form a complex allylic alcohol. wikipedia.org Subsequent chemical transformations, including cyclization with an ammonia (B1221849) source, could then form the pyridine ring. The use of benzoic acid as a co-catalyst can sometimes accelerate these types of condensations.
Iron-Catalyzed [3+3] Annulation of Oxime Acetates and Enaminones
A modern approach to pyridine synthesis involves the iron-catalyzed [3+3] annulation of two different three-atom components. researchgate.net In this strategy, oxime acetates can serve as a C-C-N building block. These react with enaminones, which provide a C-C-C unit. Iron catalysts, such as iron(II) chloride (FeCl₂), are effective in promoting this cyclization. researchgate.net The reaction proceeds through a series of steps involving the activation of the oxime acetate (B1210297) by the iron catalyst, followed by nucleophilic attack and cyclization to form a dihydropyridine (B1217469) intermediate, which then oxidizes to the aromatic pyridine ring. researchgate.netrsc.org By selecting an enaminone that incorporates a protected or precursor form of an acetate group, this method could be strategically applied to construct the pyridine-3-acetate skeleton.
Copper-Catalyzed [3+3] Annulation of Ketones with Oxime Acetates
Similar to the iron-catalyzed method, copper catalysts can also effectively mediate [3+3] annulation reactions to form substituted pyridines. nih.govrsc.orgnih.gov This approach involves the reaction of ketones with oxime acetates. The copper catalyst facilitates the formation of an enamine or imine intermediate from the oxime acetate. nih.gov This intermediate then undergoes a [3+3] type annulation with an in-situ generated α,β-unsaturated ketone to yield a dihydropyridine, which is subsequently oxidized to the final pyridine product. nih.gov The versatility of this method allows for the synthesis of various polysubstituted pyridines by changing the ketone and oxime acetate starting materials. acs.org To target this compound, one would need to employ starting materials bearing the necessary functional groups that would ultimately be positioned on the pyridine ring.
Below is a data table summarizing the key features of these novel synthetic strategies.
| Strategy | Catalyst | Key Reactants | General Product | Relevance to Target |
|---|---|---|---|---|
| Baylis-Hillman Condensation | Tertiary Amine (e.g., DABCO) | Aldehyde, Activated Alkene | Functionalized Allylic Alcohol | Creates complex precursors for subsequent cyclization. |
| [3+3] Annulation | Iron Salt (e.g., FeCl₂) | Oxime Acetate, Enaminone | Polysubstituted Pyridine | Builds the pyridine ring from acyclic C-C-N and C-C-C blocks. researchgate.net |
| [3+3] Annulation | Copper Salt | Ketone, Oxime Acetate | Polysubstituted Pyridine | Offers a modular route to diverse pyridine derivatives. nih.govrsc.orgnih.gov |
Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones for Substituted Pyridines
An organocatalyzed, formal (3+3) cycloaddition reaction presents a practical and efficient pathway for the synthesis of substituted pyridines. nih.govacs.org This methodology involves the reaction of readily available enamines with α,β-unsaturated aldehydes or ketones (enal/ynal/enone substrates). The process facilitates the formation of tri- or tetrasubstituted pyridine scaffolds bearing diverse functional groups. nih.govacs.org
The reaction mechanism is understood to proceed through the reversible formation of a stable off-cycle species that precedes the final pyridine ring formation. Further mechanistic insights, gained through NMR spectrometry, have elucidated the promotional roles of catalysts like iron(III) chloride (FeCl₃) and pyrrolidine (B122466) hydrochloride in the reaction cascade. nih.gov A key advantage of this method is its demonstrated scalability, enabling the synthesis of key pharmaceutical intermediates on a large scale. nih.gov While direct synthesis of this compound using this method is not explicitly detailed in the reviewed literature, the versatility in accommodating various functional groups on both the enamine and the unsaturated carbonyl component suggests its potential applicability. By selecting appropriate precursors, it is conceivable to construct a pyridine ring with substituents that can be subsequently converted to the 3-acetate group.
Multi-component Reactions for Pyridylacetic Acid Derivatives
Multi-component reactions (MCRs) have emerged as a powerful strategy for the efficient synthesis of complex molecules like pyridylacetic acid derivatives from simple starting materials in a single step. nih.govacs.org These reactions are characterized by their high atom economy and procedural simplicity, making them attractive for both academic and industrial applications.
Arylation/Decarboxylative Substitution of Meldrum's Acids
A notable three-component synthesis of substituted pyridylacetic acid derivatives has been developed, which hinges on the dual reactivity of Meldrum's acid derivatives. nih.gov This approach involves the reaction of a pyridine-N-oxide, a Meldrum's acid derivative, and a nucleophile in a sequential one-pot process.
Initially, the Meldrum's acid derivative acts as a nucleophile, substituting an activated pyridine-N-oxide. The resulting intermediate then serves as an electrophile, undergoing ring-opening and decarboxylation upon the addition of a nucleophile. nih.gov The use of methanol as the nucleophile in the final step directly yields the methyl ester of the corresponding pyridylacetic acid. This method is particularly advantageous as it allows for the formation of various esters by simply changing the alcohol used in the final step. nih.gov
| Pyridine-N-oxide | Meldrum's Acid Derivative | Nucleophile | Product | Yield (%) |
|---|---|---|---|---|
| Pyridine-N-oxide | 5-Methyl-2,2-dimethyl-1,3-dioxane-4,6-dione | Sodium methoxide (B1231860) in Methanol | Methyl 2-(pyridin-2-yl)propanoate | 63 |
| 2-Methylpyridine-N-oxide | 5-Methyl-2,2-dimethyl-1,3-dioxane-4,6-dione | Sodium methoxide in Methanol | Methyl 2-(2-methylpyridin-4-yl)propanoate | 55 |
| 3-Methylpyridine-N-oxide | 5-Methyl-2,2-dimethyl-1,3-dioxane-4,6-dione | Sodium methoxide in Methanol | Methyl 2-(3-methylpyridin-4-yl)propanoate | 52 |
| 4-Methylpyridine-N-oxide | 5-Methyl-2,2-dimethyl-1,3-dioxane-4,6-dione | Potassium tert-butoxide in Benzyl alcohol | Benzyl 2-(4-methylpyridin-2-yl)propanoate | 75 |
| 4-Methylpyridine-N-oxide | 5-Methyl-2,2-dimethyl-1,3-dioxane-4,6-dione | Potassium tert-butoxide in Allyl alcohol | Allyl 2-(4-methylpyridin-2-yl)propanoate | 73 |
Advanced Catalytic Systems in this compound Synthesis
The development of advanced catalytic systems has revolutionized the synthesis of pyridine derivatives, offering milder reaction conditions, higher selectivity, and improved sustainability.
Transition-Metal Catalysis in Pyridine Derivative Formation
Transition-metal catalysis is a cornerstone in the synthesis of functionalized pyridines. Palladium-catalyzed cross-coupling reactions, for instance, are frequently employed to form carbon-carbon bonds. A common route to pyridylacetate derivatives involves the cross-coupling of halopyridines with reagents like lithium enolates or silyl (B83357) enol ethers. nih.gov
Ruthenium-catalyzed cycloisomerization of 3-azadienynes represents another sophisticated approach to construct the pyridine ring. This process involves the direct conversion of amides to trimethylsilyl (B98337) alkynyl imines, followed by a ruthenium-catalyzed protodesilylation and cycloisomerization to yield substituted pyridines and quinolines.
Green Chemistry Principles in Catalyst Development
The principles of green chemistry are increasingly influencing the design of catalytic systems for pyridine synthesis. This involves the use of environmentally benign solvents, such as water, and the development of catalysts based on abundant and non-toxic metals. nih.gov
Recent advancements include the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste. For example, a copper-based 13X zeolite has been shown to be an effective catalyst for the liquid-phase synthesis of niacin (pyridine-3-carboxylic acid) from 3-methyl-pyridine using hydrogen peroxide as a green oxidant. oaepublish.com This suggests a potential green route for the synthesis of precursors to this compound. The development of solvent-free reaction conditions is another key aspect of green chemistry in this field. researchgate.net
Stereoselective Synthesis and Chiral Auxiliaries
While the synthesis of racemic this compound is well-established, the preparation of enantiomerically pure derivatives, particularly those with a chiral center at the α-position to the ester, requires stereoselective methods. The use of chiral auxiliaries is a powerful strategy to achieve high levels of stereocontrol.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. In the context of pyridylacetic acid derivatives, chiral auxiliaries can be employed to control the formation of new stereocenters. Although specific examples for the direct stereoselective synthesis of this compound using this approach are not prevalent in the literature, the principles can be applied to closely related structures. For instance, chiral auxiliaries are used in the asymmetric synthesis of 3-piperidines from pyridine precursors via rhodium-catalyzed asymmetric reductive Heck reactions. ox.ac.uk This highlights the potential for developing similar strategies for the stereoselective functionalization of the side chain of pyridine-3-acetic acid derivatives.
Flow Chemistry and Continuous Synthesis Approaches
The application of flow chemistry and continuous manufacturing processes offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of fine chemicals and pharmaceutical intermediates. While specific literature detailing the continuous flow synthesis of this compound is not extensively available, the principles of flow chemistry have been successfully applied to the synthesis of related pyridine derivatives, providing a strong basis for the development of such a process.
Continuous flow reactors offer enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous reagents and intermediates. europa.eu For the synthesis of pyridine derivatives, continuous processes can lead to improved yields and selectivities compared to batch production. google.comgoogle.com
A relevant example is the industrial production of 3-methyl-pyridine (3-picoline), a structural analog of the pyridine core of this compound. wikipedia.org A continuous process has been described involving the gas-phase reaction of acrolein with ammonia over a heterogeneous oxide catalyst. wikipedia.org Another continuous process for 3-picoline synthesis involves the reaction of formaldehyde, paracetaldehyde, ammonia, and acetic acid in a high-pressure, high-temperature reactor with a short residence time. google.comgoogle.com This process demonstrates the feasibility of constructing the pyridine ring in a continuous fashion, which could be adapted for precursors of this compound.
Table 1: Comparison of Batch vs. Potential Flow Synthesis of Pyridine Derivatives
| Parameter | Batch Processing | Continuous Flow Processing |
| Reaction Time | Hours to days | Minutes to hours google.comgoogle.com |
| Safety | Handling of large volumes of reagents, potential for thermal runaway | Small reaction volumes, enhanced heat dissipation, improved safety europa.eueuropa.eu |
| Process Control | Difficult to maintain homogeneity and precise temperature control | Precise control over temperature, pressure, and residence time europa.eu |
| Scalability | Challenging, often requires process redesign | Readily scalable by extending reaction time or using parallel reactors |
| Work-up | Often requires complex and time-consuming purification steps | In-line purification and separation can be integrated nih.gov |
| Yield & Selectivity | Can be lower due to side reactions and lack of precise control | Often higher due to precise control and rapid optimization google.comgoogle.com |
Based on these principles, a hypothetical continuous flow synthesis of this compound could be envisioned. This could involve the continuous feeding of nicotinic acid and methanol into a heated reactor zone containing a solid acid catalyst for esterification. chemicalbook.com Alternatively, a multi-step continuous process could be designed, starting from more fundamental building blocks to construct the pyridine ring and then functionalize it in subsequent flow modules. The development of such a process would offer significant advantages for the large-scale and efficient production of this important chemical intermediate.
Derivatization Strategies of this compound
This compound is a versatile building block that can be chemically modified at three main locations: the ester functional group, the pyridine ring, and the methylene (B1212753) bridge of the side chain. These derivatization strategies allow for the synthesis of a wide array of novel compounds with potential applications in various fields of chemistry.
Functional Group Interconversions
The ester moiety of this compound is a prime site for functional group interconversions, providing access to a variety of other functional groups.
Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-pyridineacetic acid, under either acidic or basic conditions. This carboxylic acid is a key intermediate for the synthesis of amides, other esters, and acid halides.
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can be used to replace the methyl group with other alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.
Amidation: The ester can be converted directly to an amide by reaction with an amine. Alternatively, it can be first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a suitable coupling agent.
Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(pyridin-3-yl)ethanol, using a strong reducing agent like lithium aluminum hydride. This alcohol can then be further functionalized.
Grignard Reaction: Reaction with Grignard reagents can convert the ester into a tertiary alcohol, with the addition of two identical substituents from the Grignard reagent.
Table 2: Examples of Functional Group Interconversions on Pyridine-based Esters
| Starting Material | Reagent(s) | Product Functional Group | Reference |
| Ethyl nicotinate (B505614) | NaOH, H₂O | Carboxylic acid | google.com |
| Methyl nicotinate | NH₃ | Amide | wikipedia.org |
| Pyridine-3-acetic acid hydrochloride | Thionyl chloride, Methanol | Methyl ester | chemicalbook.com |
| 3-Acetylpyridine | Sulfur, Morpholine | Thioamide | google.com |
Pyridine Ring Functionalization and Substitution Patterns
The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity towards various substitution reactions. Direct functionalization of the pyridine ring can be challenging but offers a powerful tool for creating diverse substitution patterns. researchgate.netrsc.org
Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atom, electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions. When it does occur, substitution is typically directed to the 3- and 5-positions. However, the existing substituent at the 3-position will influence the regioselectivity of further substitutions.
Nucleophilic Aromatic Substitution: Halogenated derivatives of this compound can undergo nucleophilic aromatic substitution, allowing for the introduction of a wide range of nucleophiles. For example, a chloro- or bromo- substituent on the pyridine ring can be displaced by amines, alkoxides, or thiolates.
Metalation and Cross-Coupling Reactions: The pyridine ring can be metalated using strong bases, often directed by the nitrogen atom or other functional groups. nih.gov The resulting organometallic intermediates can then be reacted with various electrophiles or used in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov
N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack and enabling different substitution patterns. nih.gov
Table 3: Methods for Pyridine Ring Functionalization
| Reaction Type | Reagents/Catalysts | Position(s) Functionalized | Reference |
| Metalation | TMP-bases, BF₃·OEt₂ | Various positions | nih.govfigshare.com |
| Cross-Coupling (from halopyridines) | Palladium catalysts, boronic acids/esters | Position of the halogen | nih.gov |
| Nucleophilic Substitution (on N-oxides) | Meldrum's acid derivatives | 2- or 4-position | nih.gov |
| C-H Functionalization | Transition metal catalysts | Ortho- and para-positions | researchgate.netrsc.org |
Side Chain Modifications and Elongation
The methylene group (-CH₂-) in the side chain of this compound is another site for chemical modification, allowing for the elongation and further functionalization of the side chain.
Alpha-Alkylation/Arylation: The protons on the α-carbon are acidic and can be removed by a strong base to form an enolate. This enolate can then react with alkyl or aryl halides to introduce substituents at the α-position.
Condensation Reactions: The enolate can also participate in condensation reactions, such as the aldol (B89426) condensation with aldehydes or ketones, to form more complex molecular structures.
Chain Elongation: Various synthetic methodologies can be employed to elongate the side chain. For example, the ester can be reduced to an alcohol, converted to a leaving group (e.g., a tosylate or halide), and then reacted with a nucleophile like cyanide, followed by hydrolysis to extend the carbon chain by one atom.
These derivatization strategies highlight the versatility of this compound as a starting material for the synthesis of a diverse range of more complex molecules with tailored properties.
Reactivity and Reaction Mechanisms of Methyl Pyridine 3 Acetate
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. This deactivation is further intensified in methyl pyridine-3-acetate by the electron-withdrawing character of the methoxycarbonylmethyl group at the 3-position. Consequently, forcing conditions such as high temperatures and strong acids are typically required for these reactions to proceed. nih.govnih.govyoutube.com
When substitution does occur, the position of attack is governed by the electronic properties of the pyridine ring. The nitrogen atom makes the C2, C4, and C6 positions particularly electron-poor. Therefore, electrophilic attack is directed to the C3 and C5 positions, which are meta to the nitrogen. In this compound, the C3 position is already substituted, leaving C5 as a potential site for substitution. However, the directing effect of the acetate (B1210297) side chain must also be considered.
Nitration: The nitration of pyridine derivatives typically requires harsh conditions, such as fuming nitric acid in concentrated sulfuric acid at elevated temperatures. youtube.com For pyridine itself, the reaction is low-yielding. For this compound, the combined deactivating effects of the ring nitrogen and the ester group make nitration exceedingly difficult. When it does occur, the nitro group is expected to add to the C5 position, meta to both the nitrogen and the existing substituent. Some modern methods using reagents like N-nitrosaccharin may offer pathways under milder conditions for certain heteroaromatic compounds. nih.gov
Halogenation: Direct halogenation of pyridine also demands severe conditions. nih.gov For instance, bromination may require oleum as a solvent. youtube.com For this compound, halogenation would be expected to occur preferentially at the C5 position. Alternative strategies have been developed for more controlled halogenation of the pyridine ring, often involving activation of the ring or using different halogenating agents. nih.govnih.gov A modern approach involves a sequence of ring-opening to a Zincke imine intermediate, followed by regioselective halogenation and subsequent ring-closing, which allows for mild halogenation at the 3-position of various pyridines. nih.gov
| Reaction | Typical Reagents | Expected Regioselectivity | Conditions |
| Nitration | HNO₃ / H₂SO₄ | C5 | High Temperature |
| Bromination | Br₂ / Oleum | C5 | High Temperature |
| Chlorination | Cl₂ / Lewis Acid | C5 | High Temperature |
Nucleophilic Acyl Substitution at the Ester Moiety
The ester group of this compound is susceptible to nucleophilic acyl substitution, a fundamental reaction of carboxylic acid derivatives. masterorganicchemistry.comuomustansiriyah.edu.iqlibretexts.org This two-step mechanism involves the initial addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group (in this case, methoxide) to regenerate the carbonyl double bond. masterorganicchemistry.comuomustansiriyah.edu.iq
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, pyridine-3-acetic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically carried out with an aqueous solution of a strong base like sodium hydroxide. The reaction is effectively irreversible as the final product is the carboxylate salt. Acidification in a separate step is required to obtain the free carboxylic acid.
Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of the corresponding amide. For instance, treatment of this compound with ammonium hydroxide yields 2-(pyridin-3-yl)acetamide. lookchem.com This reaction is a straightforward method for converting the ester into an amide functional group.
Transesterification: In the presence of an acid or base catalyst, reaction with a different alcohol (R'-OH) can replace the methyl group of the ester with a new alkyl group (R'), forming a new ester. This equilibrium-driven process is often pushed towards the product by using the new alcohol as the solvent.
Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(pyridin-3-yl)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The reaction proceeds via nucleophilic acyl substitution by a hydride ion to form an aldehyde intermediate, which is then immediately reduced further to the alcohol. uomustansiriyah.edu.iquomustansiriyah.edu.iq
| Reaction | Nucleophile | Product |
| Hydrolysis (basic) | OH⁻ | Pyridine-3-acetate |
| Ammonolysis | NH₃ | 2-(Pyridin-3-yl)acetamide |
| Transesterification | R'-OH | R' pyridine-3-acetate |
| Reduction | H⁻ (from LiAlH₄) | 2-(Pyridin-3-yl)ethanol |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To participate in these reactions, this compound must typically be functionalized with a halide or triflate, which can serve as a leaving group in the catalytic cycle. Halogenated derivatives of this compound are valuable substrates for reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings.
Suzuki-Miyaura Reaction: This reaction couples an organoboron compound with an organic halide or triflate using a palladium catalyst. For example, methyl 2-chloro-pyridine-3-acetate could be coupled with an arylboronic acid to introduce an aryl group at the C2 position of the pyridine ring. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with electron-deficient heteroaryl chlorides.
Heck Reaction: The Heck reaction forms a new C-C bond by coupling an organic halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org A halogenated derivative of this compound, such as methyl 5-bromo-pyridine-3-acetate, could react with an alkene like styrene or an acrylate to introduce a vinyl substituent at the C5 position. wikipedia.orgmasterorganicchemistry.com
Sonogashira Reaction: This coupling reaction involves a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org A derivative like methyl 6-bromo-pyridine-3-acetate could be used in a Sonogashira reaction to synthesize alkynyl-substituted pyridines, which are versatile synthetic intermediates. scirp.orgresearchgate.netnih.govscirp.org
| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst + Ligand + Base | C-C (sp²-sp²) |
| Heck | Alkene | Pd catalyst + Base | C-C (sp²-sp²) |
| Sonogashira | Terminal Alkyne | Pd catalyst + Cu co-catalyst + Base | C-C (sp²-sp) |
Radical Reactions and Photochemical Transformations
Radical Reactions: The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophilic radicals. However, direct radical reactions on unactivated pyridines can lack selectivity. mdpi.com More common are reactions involving activated pyridine species. For example, pyridines can be converted to N-alkoxypyridinium salts, which then readily undergo radical alkylation. nih.gov A proposed chain mechanism for such reactions involves the addition of an alkyl radical to the pyridinium salt, followed by subsequent steps to propagate the chain. nih.gov While specific studies on this compound are not prevalent, it is expected to follow similar reactivity patterns. Computational studies have also explored the mechanisms of pyridine-boryl radical mediated cascade reactions.
Photochemical Transformations: Pyridine and its derivatives can undergo photochemical transformations, often leading to valence isomers. Like other heteroaromatic compounds, pyridine possesses both (n→π) and (π→π) excited states, which can lead to unique chemical reactivity. Irradiation can induce ring-transposition reactions, although these are more commonly studied in the vapor phase. The specific photochemical behavior of this compound is not widely documented, but it would be influenced by the electronic transitions available to both the pyridine ring and the ester carbonyl group.
Chemo- and Regioselectivity in Complex Transformations
The presence of multiple reactive sites in this compound and its derivatives makes chemo- and regioselectivity crucial considerations in its synthesis and functionalization.
Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, the reduction of the ester group with sodium borohydride is possible while leaving the pyridine ring intact, whereas a more powerful reagent like catalytic hydrogenation under harsh conditions could reduce both the ring and the ester. Similarly, in a halogenated derivative, a nucleophile could potentially attack the ester carbonyl or perform a nucleophilic aromatic substitution on the ring. The reaction conditions and the nature of the nucleophile would determine the outcome.
Regioselectivity: This is critical when performing reactions on the pyridine ring.
Electrophilic Substitution: As discussed in section 3.1, EAS is highly regioselective, favoring attack at the C5 position.
Nucleophilic Substitution: In appropriately substituted derivatives (e.g., 2,6-dichloropyridine-3-carboxylates), nucleophilic aromatic substitution (SNAr) will occur at a specific chloro-substituted position (C2 or C6), influenced by the electronic and steric effects of the substituents.
Metalation: Direct deprotonation of the pyridine ring using strong bases (e.g., lithium diisopropylamide, LDA) can be used for functionalization. The regioselectivity of metalation is directed by the substituents on the ring. For a 3-substituted pyridine, deprotonation often occurs at the C2 or C4 position. The presence of the ester sidechain in this compound could also direct metalation to the α-carbon of the acetate group, leading to an enolate. Selective functionalization of different positions on the pyridine ring can be achieved through a careful choice of metalating agents and reaction conditions. nih.gov
Reaction Kinetics and Mechanistic Elucidation Studies
The mechanisms of the primary reactions involving this compound are generally well-understood from studies on analogous pyridine and ester compounds.
Nucleophilic Acyl Substitution: The mechanism proceeds through a tetrahedral addition-elimination pathway. masterorganicchemistry.com Kinetic studies of ester hydrolysis, for example, would typically show a dependence on the concentration of both the ester and the nucleophile (e.g., hydroxide ion). The rate is influenced by the electrophilicity of the carbonyl carbon and the stability of the leaving group.
Electrophilic Aromatic Substitution: The mechanism involves the formation of a positively charged intermediate known as a sigma complex or arenium ion. The high energy of the intermediate where the positive charge is placed on the nitrogen atom explains why attack at the C2, C4, and C6 positions is disfavored. The rate-determining step is typically the formation of this sigma complex.
Metal-Catalyzed Cross-Coupling: These reactions proceed via a catalytic cycle involving the metal center (commonly palladium). For the Suzuki-Miyaura reaction, the key steps are oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to form the product and regenerate the palladium(0) catalyst. Mechanistic studies often focus on the nature of the active catalyst and the kinetics of each step in the cycle. nih.gov
Radical Reactions: Radical chain reactions, such as the alkylation of activated pyridiniums, involve initiation, propagation, and termination steps. nih.gov Mechanistic studies, including computational analysis, help to determine the energy profiles of radical addition steps and the reversibility of the reaction. nih.gov
Computational Chemistry and Cheminformatics in Methyl Pyridine 3 Acetate Research
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has been extensively utilized to investigate the molecular geometry and electronic structure of pyridine (B92270) derivatives. For methyl nicotinate (B505614), a close structural analog of methyl pyridine-3-acetate, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been employed to determine its optimized geometry. These studies confirm a non-planar structure for such molecules. The calculated bond lengths and angles from these theoretical models show good agreement with experimental data where available, validating the computational approach.
HOMO-LUMO Energy Analysis and Stability
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and its ability to participate in chemical reactions. A smaller energy gap is indicative of higher reactivity and lower stability.
For pyridine derivatives, the HOMO-LUMO energy gap is a key parameter in assessing their potential biological activity, as it relates to their ability to interact with biological targets. Theoretical calculations provide the energies of these orbitals and the resulting energy gap, which are fundamental for understanding the molecule's electronic behavior. For instance, in a study of 6-methylnicotinic acid, the calculated HOMO-LUMO energy gap was found to be 5.4352 eV, indicating a relatively stable molecule.
Table 1: Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters
| Parameter | Value | Unit |
| EHOMO | -0.26751 | eV |
| ELUMO | -0.18094 | eV |
| Energy Gap (ΔE) | 0.08657 | eV |
| Ionization Potential (I) | -EHOMO | eV |
| Electron Affinity (A) | -ELUMO | eV |
| Global Hardness (η) | (I-A)/2 | eV |
| Chemical Potential (μ) | -(I+A)/2 | eV |
| Global Electrophilicity Index (ω) | μ²/2η | eV |
| Global Softness (S) | 1/2η | eV⁻¹ |
Note: The values presented are illustrative for a related pyridine derivative as specific data for this compound was not available in the cited literature.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potential values.
For pyridine derivatives, MEP analysis typically reveals that the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group are regions of high electron density (red), making them likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms of the pyridine ring and the methyl group are generally in electron-deficient regions (blue). This information is critical for understanding intermolecular interactions and the initial steps of chemical reactions.
Natural Bond Orbital (NBO) Analysis
Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Pyridine Derivative
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |
| LP(1) N5 | π(C1-C6) | 25.83 | 0.38 | 0.081 |
| LP(1) O11 | π(C10-O12) | 39.45 | 0.35 | 0.095 |
| π(C1-C6) | π(N5-C2) | 20.17 | 0.32 | 0.076 |
| π(C3-C4) | π(C1-C6) | 18.92 | 0.31 | 0.071 |
Note: The data presented is illustrative for a related pyridine derivative as specific data for this compound was not available in the cited literature. LP denotes a lone pair.
Reactivity Descriptors and Fukui Functions
Global and local reactivity descriptors derived from DFT are used to quantify the chemical reactivity and selectivity of molecules. Global descriptors include chemical potential (μ), hardness (η), and the electrophilicity index (ω). Local reactivity is described by the Fukui function, which indicates the preferred sites for nucleophilic, electrophilic, and radical attack within a molecule.
The Fukui function, f(r), identifies the regions in a molecule where the electron density changes most significantly upon the addition or removal of an electron. Specifically, f+(r) relates to the site for nucleophilic attack (addition of an electron), f-(r) to the site for electrophilic attack (removal of an electron), and f0(r) for radical attack. For pyridine derivatives, these calculations can pinpoint the specific atoms most likely to be involved in chemical reactions, providing valuable guidance for synthesis and understanding reaction mechanisms.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. By simulating the motion of atoms and molecules over time, MD can provide insights into the flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules.
Conformational analysis through MD simulations can reveal the preferred spatial arrangements of the molecule, identifying stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a receptor or an enzyme active site. Furthermore, MD simulations can be used to study the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the behavior of this compound in different environments. These simulations can elucidate how the molecule interacts with surrounding solvent molecules and how it might form complexes with other chemical species.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities
Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics approach used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, untested compounds, thereby guiding the design of more potent molecules.
For pyridine derivatives, QSAR studies have been conducted for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. These models typically use a set of molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. Statistical methods like multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms are then used to build the predictive models.
A successful QSAR model can identify the key structural features that are either beneficial or detrimental to the desired biological activity. For example, a QSAR study on a series of pyridine derivatives might reveal that the presence of a specific substituent at a particular position on the pyridine ring significantly enhances its activity. This information is invaluable for the rational design and optimization of new therapeutic agents based on the this compound scaffold.
Table 3: Example of a QSAR Model for a Series of Pyridine Derivatives
| Model Type | Statistical Parameter | Value |
| 3D-QSAR (CoMFA) | q² (cross-validated r²) | 0.605 |
| r² (non-cross-validated) | 0.862 | |
| Steric Contribution | 85.9% | |
| Electrostatic Contribution | 14.1% | |
| 3D-QSAR (CoMSIA) | q² (cross-validated r²) | 0.723 |
| r² (non-cross-validated) | 0.685 | |
| Steric Contribution | 30.3% | |
| H-bond Interaction | 61.8% |
Note: This table presents illustrative data from a QSAR study on 3-pyridyl ethers as ligands for the α4β2 nicotinic acetylcholine receptor, as specific QSAR models for this compound were not available in the cited literature. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the molecular basis of a compound's activity and for structure-based drug design.
In a molecular docking simulation, this compound would be placed into the binding site of a target protein, and various conformations and orientations would be sampled. A scoring function then estimates the binding affinity for each pose. The most favorable poses provide insights into the likely binding mode.
The analysis focuses on identifying key intermolecular interactions between the ligand and the protein's amino acid residues. For this compound, these would include:
Hydrogen Bonds: The nitrogen atom in the pyridine ring and the oxygen atoms in the acetate (B1210297) group can act as hydrogen bond acceptors.
Hydrophobic Interactions: The aromatic pyridine ring can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov
Studies on similar pyridine derivatives have shown effective binding to targets like the epidermal growth factor receptor (EGFR) and the main protease (Mpro) of SARS-CoV-2, highlighting the potential for this class of compounds to form stable interactions within protein binding pockets. nih.gov
| Potential Interaction | Functional Group on this compound | Potential Interacting Amino Acid Residue |
| Hydrogen Bond (Acceptor) | Pyridine Nitrogen, Carbonyl Oxygen, Ester Oxygen | Serine, Threonine, Tyrosine, Lysine, Arginine |
| π-π Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Hydrophobic Interaction | Pyridine Ring, Methyl Group | Leucine, Isoleucine, Valine, Alanine |
This table presents a hypothetical interaction profile for this compound within a protein binding site.
Molecular docking is instrumental in elucidating potential mechanisms of enzyme inhibition. By visualizing the predicted binding mode of this compound within an enzyme's active site, researchers can infer how it might interfere with the enzyme's function.
Competitive Inhibition: If the compound binds directly in the active site and interacts with key catalytic residues, it may act as a competitive inhibitor by preventing the natural substrate from binding. Studies on pyridine-quinoline hybrids have identified both competitive and non-competitive inhibitors of PIM-1 kinase. tandfonline.comnih.gov
Non-competitive Inhibition: If docking predicts binding to an allosteric site (a site other than the active site), the compound might act as a non-competitive inhibitor, inducing a conformational change that reduces the enzyme's catalytic efficiency.
Kinetic studies on pyridine carboxamide derivatives have been used to confirm the mode of interaction for urease inhibition, complementing the insights gained from docking. nih.gov
In Silico ADME/Tox Predictions
In the early stages of drug discovery, it is vital to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (Tox) profiles of a compound. In silico models provide a rapid and cost-effective way to predict these properties from the molecular structure alone. nih.govacs.org
For this compound, a range of ADME/Tox parameters can be computationally estimated. These predictions help to identify potential liabilities, such as poor absorption or potential toxicity, that might hinder its development as a therapeutic agent. frontiersin.orgmdpi.com
| Property | Parameter | Predicted Value/Interpretation for this compound | Significance |
| Absorption | Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Suggests the ability to cross the intestinal epithelial barrier. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Likely to cross | The molecule's size and properties suggest it may penetrate the CNS. nih.gov |
| Plasma Protein Binding | Low to Moderate | A lower degree of binding allows for more free compound to reach its target. | |
| Metabolism | CYP450 Inhibition (e.g., CYP2D6, CYP3A4) | Predicted to be a non-inhibitor of major isoforms. | Low probability of causing drug-drug interactions. mdpi.com |
| Excretion | Total Clearance | Predicted to be within an acceptable range. | Reflects the rate at which the compound is removed from the body. |
| Toxicity | Hepatotoxicity | Low probability | Indicates a low risk of causing liver damage. |
| Mutagenicity (Ames test) | Predicted to be non-mutagenic. | Suggests a low risk of causing genetic mutations. | |
| Physicochemical | Lipinski's Rule of Five | 0 violations | Fulfills the criteria for drug-likeness, suggesting good oral bioavailability. |
This interactive table summarizes key in silico ADME/Tox predictions for this compound based on its known structure. These are computational estimates and would require experimental validation.
Advanced Spectroscopic and Analytical Characterization for Methyl Pyridine 3 Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of methyl pyridine-3-acetate, providing unambiguous information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum provides data on the chemical environment, connectivity, and number of different types of protons. For this compound, the spectrum exhibits distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the acetate (B1210297) moiety. The pyridine ring protons typically appear in the downfield region (δ 7.0-8.6 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The protons at positions 2 and 6 are generally the most deshielded. The methylene (B1212753) (-CH₂-) protons adjacent to the pyridine ring and the carbonyl group appear as a singlet, while the methyl (-CH₃) protons of the ester group also produce a characteristic singlet.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound will show eight distinct signals. The carbonyl carbon of the ester is the most deshielded, appearing significantly downfield (typically δ 170-175 ppm). The five carbons of the pyridine ring resonate in the aromatic region (δ 120-155 ppm), with their precise shifts influenced by the position relative to the nitrogen atom and the acetate substituent. The methylene and methyl carbons of the acetate group appear in the upfield aliphatic region.
2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to confirm the assignments made from 1D spectra.
COSY experiments establish proton-proton coupling relationships, helping to identify adjacent protons on the pyridine ring.
HSQC correlates directly bonded proton and carbon atoms, definitively linking the signals of each CH, CH₂, and CH₃ group.
HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the acetate moiety to the pyridine ring, for instance, by observing a correlation between the methylene protons and the C3 carbon of the ring, as well as the carbonyl carbon.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Pyridine C2-H | ~8.55 | s | ~150.5 |
| Pyridine C3 | - | - | ~131.0 |
| Pyridine C4-H | ~7.65 | d | ~137.0 |
| Pyridine C5-H | ~7.30 | dd | ~123.5 |
| Pyridine C6-H | ~8.50 | d | ~149.0 |
| -CH₂- | ~3.70 | s | ~38.5 |
| C=O | - | - | ~171.0 |
| -OCH₃ | ~3.65 | s | ~52.0 |
Mass Spectrometry (MS) Techniques (LC-MS, GC-MS, HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
GC-MS and LC-MS: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for analyzing this compound. nih.gov GC-MS is suitable due to the compound's volatility, while LC-MS can be used for direct analysis in solution without derivatization, often employing reverse-phase chromatography. sielc.comsielc.com In both techniques, the compound is ionized, typically by electron ionization (EI) in GC-MS or electrospray ionization (ESI) in LC-MS. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).
The mass spectrum of this compound (molecular weight: 151.17 g/mol ) shows a molecular ion peak (M⁺) at m/z 151. Key fragmentation pathways include:
Loss of a methoxy (B1213986) radical (•OCH₃): This results in a prominent fragment ion at m/z 120, corresponding to the [M-31]⁺ acylium ion.
Loss of the carbomethoxy group (•COOCH₃): This leads to the formation of the pyridylmethyl cation at m/z 92, corresponding to the [M-59]⁺ fragment. This is often a stable and abundant ion.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of this compound. The calculated exact mass for C₈H₉NO₂ is 151.06333 Da. nih.gov An HRMS measurement that matches this value to within a few parts per million (ppm) provides strong evidence for the compound's molecular formula.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) Spectroscopy: FTIR (Fourier-transform infrared) spectroscopy is particularly sensitive to polar bonds and is excellent for identifying the functional groups in this compound. nih.gov The IR spectrum is characterized by several key absorption bands:
C=O Stretch: A very strong and sharp absorption band appears in the range of 1735-1750 cm⁻¹ due to the stretching vibration of the ester carbonyl group.
C-O Stretch: Strong bands corresponding to the C-O single bond stretching of the ester group are found in the 1100-1300 cm⁻¹ region.
C-H Stretch: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups are observed just below 3000 cm⁻¹.
Pyridine Ring Vibrations: C=C and C=N stretching vibrations of the pyridine ring give rise to several bands of variable intensity in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is complementary to IR, providing strong signals for non-polar, symmetric vibrations. For this compound, Raman spectroscopy is particularly useful for observing the vibrations of the pyridine ring. A characteristic and often strong band corresponding to the symmetric ring breathing mode is expected around 990-1030 cm⁻¹. researchgate.netresearchgate.net Other ring stretching and deformation modes are also visible, providing additional structural confirmation. rsc.org
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |
| Ester C=O Stretch | 1735 - 1750 | Strong | Weak |
| Pyridine Ring C=C, C=N Stretch | 1400 - 1600 | Medium-Strong | Medium |
| Ester C-O Stretch | 1100 - 1300 | Strong | Weak |
| Pyridine Ring Breathing | 990 - 1030 | Weak | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. This technique is used to study the electronic structure of molecules containing chromophores.
This compound contains two primary chromophores: the pyridine ring and the carbonyl group of the ester. The UV-Vis spectrum is expected to be dominated by electronic transitions within the pyridine ring.
π → π* Transitions: These are high-intensity absorptions associated with the conjugated π-system of the pyridine ring. Pyridine itself shows a strong π → π* transition around 250-260 nm. researchgate.netsielc.com The acetate substituent may cause a slight shift (bathochromic or hypsochromic) in this absorption maximum (λmax).
n → π* Transitions: These lower-intensity transitions involve the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygen of the carbonyl group) to an anti-bonding π* orbital. The n → π* transition of the pyridine ring is often obscured by the much stronger π → π* band. The carbonyl n → π* transition is typically weak and may appear as a shoulder on the main absorption band.
The exact position and intensity of these absorption bands can be influenced by the polarity of the solvent used for the analysis.
X-ray Diffraction (XRD) for Solid-State Structure Elucidation
X-ray diffraction, specifically single-crystal XRD, is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If this compound can be crystallized, XRD analysis provides a wealth of structural information.
The technique involves directing a beam of X-rays onto a single crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined. This analysis yields:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.
Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.
Precise Molecular Geometry: Highly accurate bond lengths, bond angles, and torsion angles.
Supramolecular Structure: Information on intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which dictate how the molecules pack in the crystal.
While specific crystal structure data for this compound is not widely published, analysis of related pyridine derivatives demonstrates the power of this technique for unambiguous structure confirmation. chemtube3d.com
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of this compound.
A common method for this compound is reverse-phase HPLC (RP-HPLC). sielc.comsielc.com In this mode, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase.
Stationary Phase: An octadecylsilane (B103800) (C18) column is typically effective.
Mobile Phase: A mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer is used. sielc.com An acidic modifier like phosphoric acid or formic acid is often added to the mobile phase to ensure the pyridine nitrogen is protonated, leading to sharp, symmetrical peaks. sielc.com
Detection: UV detection is commonly employed, with the wavelength set at one of the absorption maxima of the compound (e.g., ~254 nm) for high sensitivity.
By analyzing a sample and comparing the retention time to that of a known reference standard, the identity of the compound can be confirmed. The area of the peak is proportional to the concentration, allowing for quantitative purity analysis by calculating the percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) for Volatile Analysis
Gas Chromatography (GC) is another essential chromatographic technique used for separating and analyzing volatile compounds. Given its volatility, this compound is well-suited for GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov
The method involves injecting a vaporized sample into a long, thin capillary column.
Column: A polar stationary phase is generally preferred for analyzing a polar compound like this compound. Columns such as those with a polyethylene (B3416737) glycol (wax) phase are suitable. mdpi.com
Carrier Gas: An inert gas, typically helium or hydrogen, carries the sample through the column.
Oven Program: The column temperature is typically ramped up over time to ensure efficient separation of the analyte from any impurities or solvent.
Detector: A Flame Ionization Detector (FID) provides high sensitivity for quantitative analysis, while a Mass Spectrometer (MS) provides structural information for identification.
GC is a reliable method for determining the purity of this compound and for quantifying it in reaction mixtures or final products.
Biological and Pharmacological Research Applications of Methyl Pyridine 3 Acetate and Its Derivatives
Antimicrobial Activity Studies (Antibacterial, Antifungal)
The rise of microbial resistance necessitates the development of new antimicrobial agents. researchgate.net Researchers have synthesized and evaluated various derivatives based on the pyridine (B92270) scaffold, demonstrating their potential against a range of microbial pathogens.
Antibacterial Activity
A series of 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives has been synthesized and evaluated for antibacterial activity. mdpi.com Studies have shown that methyl sulfonic acid ester derivatives, in particular, exhibit a broad spectrum of activity against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, and Staphylococcus epidermidis. mdpi.com For instance, one of the most potent compounds in this series, (R)-((3-(6-(4-(3-fluorophenyl)carbamoyl)piperazin-1-yl)pyridin-3-yl)-2-oxooxazolidin-5-yl)methyl methanesulfonate , displayed a Minimum Inhibitory Concentration (MIC) of 16 μg/mL against B. subtilis. mdpi.com
Similarly, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed strong antibacterial activity, comparable to the antibiotic linezolid, against five different Gram-positive bacteria. nih.gov Certain compounds from this series were particularly effective against S. aureus, with MIC values ranging from 32–64 μg/ml. nih.gov
Antibacterial Activity of Pyridine Derivatives
| Compound Derivative Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 3-(3-Pyridyl)-oxazolidone-5-methyl sulfonic acid esters | Bacillus subtilis | 16 µg/mL | mdpi.com |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Staphylococcus aureus | 32–64 µg/mL | nih.gov |
| Thienopyridine derivatives (Compound 12a) | E. coli | 0.0195 mg/mL | researchgate.net |
| Thienopyridine derivatives (Compound 12a) | B. mycoides | <0.0048 mg/mL | researchgate.net |
Antifungal Activity
The antifungal potential of pyridine derivatives has also been a subject of investigation. Certain pyridine-3-carbonitrile and thienopyridine derivatives have exhibited significant activity against fungal strains. For example, some synthesized thienopyridine derivatives showed strong activity against Candida albicans. researchgate.net One compound in a study, 3b , demonstrated activity against C. albicans equivalent to the standard antifungal miconazole, with an MIC of 25 μg/ml. researchgate.net Another study found that some pyridine derivatives incorporated with a chalcone motif were active against C. albicans and Aspergillus fumigatus. atmiyauni.ac.in
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of lead compounds. For 3-(pyridine-3-yl)-2-oxazolidinone derivatives, research has involved replacing the B ring of the antibiotic linezolid with a pyridine ring and then examining various molecular fragments on the 5-amino side chain of the A ring. nih.gov These modifications revealed that S. aureus was particularly sensitive to these structural changes. nih.gov
In another series of 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives, it was established that the methyl sulfonic acid esters displayed a broad spectrum of activity. mdpi.com The nature and position of substituents on the pyridine ring and associated moieties significantly influence the inhibitory potential. mdpi.com For a series of newly synthesized pyridine and thienopyridine compounds, the relationship between their chemical structure and antimicrobial properties was systematically discussed, highlighting that specific substitutions led to enhanced activity against E. coli, B. mycoides, and C. albicans. researchgate.net
To understand how these compounds exert their antimicrobial effects, researchers have employed techniques like molecular docking. For 3-(pyridine-3-yl)-2-oxazolidinone derivatives, molecular docking was used to predict possible modes of action. nih.gov Similarly, for the potent 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivative, molecular docking simulations were performed to predict its specific binding mode with the 50S ribosomal subunit of bacteria, a common target for antibiotics that inhibit protein synthesis. mdpi.com These computational studies provide insights into the molecular interactions between the compound and its microbial target, guiding further drug design.
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics. mdpi.com Several pyridine derivatives have shown promise in combating biofilms. A study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives revealed that these compounds exhibited universal anti-biofilm activity. nih.gov The minimum biofilm inhibitory concentrations (MBICs) for many of these compounds were significantly lower than their MICs, indicating a strong inhibitory effect on biofilm formation at concentrations that have little effect on bacterial growth. nih.gov Specifically, compound 21d from this series showed significant, concentration-dependent inhibition of biofilm formation in S. pneumoniae. nih.gov
A critical aspect of developing new antibiotics is assessing the potential for bacteria to develop resistance. In a 15-day study, a 3-(pyridine-3-yl)-2-oxazolidinone derivative, compound 21d , demonstrated a stable effect against S. pneumoniae with less development of drug resistance compared to linezolid. nih.gov This suggests that such pyridine derivatives could offer a more durable therapeutic option in the face of growing antibiotic resistance.
Antiviral Properties
The pyridine scaffold is also being explored for its potential in developing antiviral agents. nih.gov In the context of the SARS-CoV-2 virus, a series of epoxybenzooxocinopyridine derivatives were synthesized and tested for their ability to inhibit viral replication. nih.gov One derivative, which included a 3,4-dihydroquinoxalin-2-one side group, demonstrated antiviral activity comparable to a pharmaceutical drug, with a half-maximal effective concentration (EC50) of 2.23 μg/μL. nih.gov
Furthermore, novel benzothiazolyl-pyridine hybrids have been evaluated for their in vitro activity against the H5N1 bird flu virus and SARS-CoV-2. acs.org Compounds containing fluorine atoms, such as 8f , 8g , and 8h , showed enhanced activity against both viruses. Compound 8h , with a trifluoromethyl group, was particularly potent against the H5N1 virus. acs.org These compounds were also found to possess inhibitory activity against the CoV-3CL protease, a key enzyme in the replication of coronaviruses. acs.org
Anticancer and Cytotoxic Activity
Pyridine and its derivatives are recognized as promising scaffolds in the search for new anticancer agents. arabjchem.orgekb.eg They can induce apoptosis, inhibit cancer cell proliferation, and interfere with specific molecular targets involved in cancer development. researchgate.net
A variety of pyridine derivatives have demonstrated cytotoxic activity against several human tumor cell lines. For example, newly synthesized 2-oxopyridines, 2-thioxopyridines, and 2-iminopyridines were evaluated for anticancer activity against two human tumor cell lines. researchgate.net In another study, a series of steroidal pyridine derivatives were evaluated for their anti-proliferative activity. One compound, which possessed an additional pyridine ring, showed good growth inhibition against prostate cancer (PC-3) cells with an IC50 value of 1.55 μM. ijpsonline.com
Novel pyridine-thiazole hybrid molecules have also been synthesized and screened for their cytotoxic action. mdpi.com The compound 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone showed high antiproliferative activity, with an IC50 of 0.57 µM in HL-60 acute human promyelocytic leukemia cells, while showing significantly lower toxicity in normal human cell lines. mdpi.com
Anticancer Activity of Pyridine Derivatives
| Compound Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Steroidal pyridine derivative | PC-3 (Prostate Cancer) | 1.55 µM | ijpsonline.com |
| Pyridine-thiazole hybrid | HL-60 (Leukemia) | 0.57 µM | mdpi.com |
| Pyrazoline linked carboxamide (10b) | A549 (Lung Cancer) | 4.6±0.57 μM | ijpsonline.com |
| Pyrazoline linked carboxamide (10b) | HCT-116 (Colon Cancer) | 6.5±0.60 μM | ijpsonline.com |
| Pyridine-based dihydrazone (Compound 27) | Ishikawa (Endometrial Cancer) | Not specified, but promising | ekb.eg |
The antiproliferative activity is often linked to the structural characteristics of the derivatives. The presence and position of certain functional groups, such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups, have been found to enhance cytotoxic effects. mdpi.com
In Vitro and In Ovo Graft Studies
Derivatives of methyl pyridine-3-acetate have been investigated for their potential antitumor activities using both cell-based (in vitro) and live tissue (in ovo) models. A series of novel functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, which are structurally related to this compound, were synthesized and evaluated for their effects on triple-negative breast cancer (TNBC) cell lines.
In vitro studies using the sulforhodamine B assay demonstrated that three of these thieno[3,2-b]pyridine derivatives inhibited the growth of MDA-MB-231 and MDA-MD-468 TNBC cell lines. Notably, these compounds showed minimal toxicity against the non-tumorigenic mammary epithelial cell line, MCF-12A.
The most promising compound from this series, compound 2e, was selected for further investigation. It significantly reduced the number of viable MDA-MB-231 cells and inhibited their proliferation, as confirmed by trypan blue exclusion and bromodeoxyuridine assays, respectively. Cell cycle analysis by flow cytometry indicated that this compound led to an increase in the G0/G1 phase population and a decrease in the S phase population.
To assess the antitumor potential in a more complex biological environment, an in ovo chick chorioallantoic membrane (CAM) model was utilized. Grafts of MDA-MB-231 cells were implanted on the CAM, and treatment with compound 2e resulted in a significant reduction in tumor size, highlighting the potential of these pyridine derivatives as a basis for developing new antitumor agents.
Table 1: In Vitro Activity of a Promising Thieno[3,2-b]pyridine Derivative (Compound 2e)
| Assay | Cell Line | Effect |
|---|---|---|
| Growth Inhibition (GI50) | MDA-MB-231 | 13 µM |
| Cell Viability | MDA-MB-231 | Decreased cell number |
| Cell Proliferation | MDA-MB-231 | Decreased % of proliferating cells |
| Cell Cycle | MDA-MB-231 | Increased G0/G1 phase, Decreased S phase |
| In Ovo Tumor Growth | MDA-MB-231 CAM grafts | Reduced tumor size |
Apoptosis Induction Mechanisms
The mechanism by which pyridine derivatives induce cell death often involves the activation of apoptosis, or programmed cell death. Research into imidazo[1,2-a]pyridine derivatives has shown that these compounds can trigger apoptosis through caspase-3 mediation.
One particular derivative, designated as 5b, demonstrated significant anticancer activity across a panel of cancer cell lines including colon (HCT-116), breast (MCF-7, MDA-MB-231), pancreatic (MiaPaca-2), lung (A549), and prostate (PC-3) cells, with IC50 values ranging from 3.5 to 61.1 µM, while showing no toxicity to normal HEK-293 cells. Mechanistic studies in HCT-116 colon cancer cells revealed that compound 5b's effects are concentration-dependent and involve several key apoptotic events:
Increased generation of reactive oxygen species (ROS).
Reduction of the mitochondrial membrane potential (MMP).
Induction of morphological changes in the cell surface and nucleus consistent with apoptosis.
Western blot analysis provided further insight, showing that cell death was induced via the upregulation of the PTEN gene and subsequent downregulation of the AKT signaling pathway. A critical hallmark of apoptosis, the cleavage of caspase-3, was also observed following treatment with the compound. Similarly, studies on 3-cyano-2-substituted pyridines revealed that certain derivatives can induce apoptosis in MCF-7 breast cancer cells by upregulating the expression of p53, Bax, and caspase-3, while down-regulating the anti-apoptotic protein Bcl-2. This process also involves the release of cytochrome c from the mitochondria, which points to the activation of the intrinsic mitochondrial apoptotic pathway.
Table 2: Apoptotic Mechanisms of Imidazo[1,2-a]pyridine Derivative 5b in HCT-116 Cells
| Cellular Event | Observation |
|---|---|
| Reactive Oxygen Species (ROS) | Increased generation |
| Mitochondrial Membrane Potential (MMP) | Reduced |
| Cell Morphology | Alterations consistent with apoptosis |
| Gene/Protein Expression | Upregulation of PTEN, Downregulation of AKT pathway |
| Apoptosis Marker | Induced caspase-3 cleavage |
Anti-inflammatory and Analgesic Research
Derivatives of pyridine have been a subject of interest in the search for new anti-inflammatory and analgesic agents. The anti-inflammatory effects of new 3-hydroxy-pyridine-4-one derivatives have been demonstrated in animal models such as carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. These studies have shown that the compounds can produce significant anti-inflammatory activity, with one benzyl-substituted derivative showing the greatest potency.
In parallel, the analgesic properties of these compounds have been assessed using acetic acid-induced writhing and formalin tests in mice. The results indicate that these pyridine derivatives possess significant analgesic effects, particularly in the late phase of the formalin test, which is associated with inflammatory processes. The proposed mechanism for these anti-inflammatory and analgesic effects may be related to the iron-chelating properties of the 3-hydroxy-pyridine-4-one structure, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are iron-dependent.
Cyclooxygenase (COX) Inhibition
The primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms, COX-1 and COX-2. Research has focused on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.
Novel N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been synthesized and evaluated for their inhibitory activity against both COX isoforms. In vitro assays revealed that these compounds were potent inhibitors of both COX-1 and COX-2. Molecular docking studies helped to elucidate the binding interactions within the active sites of the enzymes. For instance, the most active COX-1 inhibitor in the series was found to bind via hydrogen bonds and several hydrophobic interactions, while the most active COX-2 inhibitor formed hydrogen bonds with key residues like Arg120 and Tyr355. Similarly, studies on 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives, another class of pyridine-related heterocycles, identified compounds with notable inhibitory activity and selectivity towards the COX-2 isoenzyme.
Table 3: COX Inhibition Data for Selected Pyridine Derivatives
| Compound Class | Target | Key Findings |
|---|---|---|
| 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1/COX-2 | Potent dual inhibitors identified. Docking studies revealed key binding interactions. |
| 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones | COX-2 | A derivative with a para-fluorophenyl substituent showed the most potent and selective COX-2 inhibition (IC50=42.19 µM, SI=4.81). |
| 7-methoxy indolizines | COX-2 | A cyanobenzoyl derivative emerged as a promising COX-2 inhibitor with an IC50 of 5.84 µM. |
Fatty Acid Amide Hydrolase (FAAH) Inhibition and Enantiomeric Selectivity
Fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the degradation of endocannabinoids, such as anandamide. Inhibiting FAAH leads to increased levels of these endogenous signaling lipids, producing analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the side effects associated with direct cannabinoid receptor agonists. This makes FAAH a promising therapeutic target.
The development of FAAH inhibitors has explored various chemical scaffolds. While the direct study of this compound as an FAAH inhibitor is not extensively documented in the provided context, the broader class of pyridine-containing heterocycles has been investigated for this purpose. The search for potent and selective FAAH inhibitors is an active area of research. For example, studies have identified organophosphorus compounds that are potent in vivo inhibitors of mouse brain FAAH. The development of highly selective inhibitors is crucial to avoid off-target effects, such as the inhibition of neuropathy target esterase (NTE) or acetylcholinesterase (AChE). Research has culminated in the discovery of compounds like octylsulfonyl fluoride, which inhibits FAAH with high potency (IC50 of 2 nM in vitro) and is at least 100-fold more selective for FAAH over NTE.
Neurological Disorder Research
Corticotropin Releasing Factor Receptor-1 (CRF1) Antagonism
The corticotropin-releasing factor (CRF) system, particularly the CRF1 receptor, plays a central role in orchestrating the body's response to stress via the hypothalamic-pituitary-adrenal (HPA) axis. Overactivity of the CRF-CRF1 signaling pathway is implicated in the pathophysiology of stress-related disorders like anxiety and depression. Consequently, antagonists of the CRF1 receptor are being investigated as potential novel therapeutics for these conditions.
Nonpeptide CRF1 antagonists have consistently demonstrated anxiolytic-like effects in various animal models. One such antagonist, MTIP (3-(4-chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine), which features a pyridine-related core structure, has been shown to modulate HPA axis activity. Studies in rodents found that MTIP could reduce the nocturnal surge in corticosterone and attenuate stress-induced increases in this hormone following specific pharmacological challenges. This demonstrates the ability of such compounds to engage the target receptor in the brain and produce a measurable physiological response. The development of CRF1 antagonists represents a targeted approach to treating neurological disorders by normalizing stress-response pathways.
Potential as Anxiolytic and Antidepressant Agents
Derivatives of pyridine have been explored for their potential therapeutic effects in anxiety and depression. One notable example is 2-methyl-6-(phenylethynyl)-pyridine (MPEP), a selective antagonist of the mGlu5 receptor. nih.gov Research has shown that MPEP exhibits anxiolytic-like effects in various animal models, including the Vogel test in rats, the elevated plus-maze test in rats, and the four-plate test in mice. nih.gov Additionally, MPEP has demonstrated antidepressant-like effects in the tail suspension test in mice, where it significantly decreased the immobility time, an effect comparable to the standard antidepressant imipramine. nih.gov These findings suggest that antagonists of mGlu5 receptors, a class to which pyridine derivatives belong, may offer a new avenue for the treatment of anxiety and depressive disorders. nih.gov The studies indicated that MPEP produced these effects without inducing sedation or disturbing motor coordination in the animal subjects. nih.gov
Acetylcholinesterase Inhibition
Pyridine derivatives have been extensively designed and synthesized to act as cholinesterase inhibitors, which are crucial in the management of neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net These compounds often exhibit a mixed or uncompetitive inhibition mechanism, suggesting they can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the acetylcholinesterase (AChE) enzyme. nih.govresearchgate.netacs.org This dual-binding capability is significant as it may also play a role in preventing the AChE-induced aggregation of β-amyloid plaques, a hallmark of Alzheimer's disease. nih.govacs.org
Research has identified specific pyridine derivatives with potent inhibitory activity. For instance, a carbamate derivative of pyridine was identified as a highly potent human AChE (hAChE) inhibitor with an IC50 value of 0.153 µM. nih.govresearchgate.net Another study on 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium (BOP) derivatives found that compound BOP-8 was the most potent against AChE, with an IC50 of 1.11 µM. nih.gov Molecular docking studies have supported these findings, illustrating how these molecules fit within the enzyme's active sites and interact with key amino acid residues. nih.govhilarispublisher.com
| Compound Class | Specific Derivative | Target Enzyme | Inhibition Value (IC50 / Ki) | Inhibition Mechanism | Reference |
| Pyridine Carbamates | Carbamate 8 | hAChE | 0.153 µM (IC50) | Mixed | nih.govresearchgate.net |
| Pyridine Carbamates | Carbamate 11 | hBChE | 0.828 µM (IC50) | Not Specified | nih.govresearchgate.net |
| Pyrimidine Diamines | Compound 22 | eqBChE | 99 nM (Ki) | Mixed | acs.org |
| Pyridine Diamines | Compound 25 | EeAChE | 73% inhibition at 9 µM | Not Specified | acs.orgnih.gov |
| BOP Derivatives | BOP-1 | AChE | 5.90 µM (IC50) | Not Specified | nih.gov |
| BOP Derivatives | BOP-8 | AChE | 1.11 µM (IC50) | Not Specified | nih.gov |
hAChE: human Acetylcholinesterase; hBChE: human Butyrylcholinesterase; eqBChE: equine Butyrylcholinesterase; EeAChE: Electrophorus electricus Acetylcholinesterase.
Enzyme Inhibition Studies (e.g., α-glucosidase, Carbonic Anhydrase, HMG-CoA Reductase)
The therapeutic potential of this compound derivatives extends to the inhibition of various other clinically relevant enzymes.
α-Glucosidase: Pyridine-based compounds have shown significant promise as α-glucosidase inhibitors, which is a key target in managing type 2 diabetes. ijsdr.orgresearchgate.net Various synthesized series of pyridine derivatives have demonstrated excellent inhibitory activity, in some cases far exceeding that of the standard drug, acarbose. For example, coumarin-fused pyridine derivatives showed IC50 values ranging from 101.0 to 227.3 µM, which is significantly more potent than acarbose (IC50 = 750.0 µM). researchgate.net Another study on pyridine-linked imidazo[1,2-a]pyridine derivatives identified a compound with an IC50 value of 3.7 µM, making it 18 times more potent than acarbose. researchgate.net
Carbonic Anhydrase: Certain pyridine derivatives have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cancer-associated hCA IX and hCA XII. nih.govtandfonline.comresearchgate.netnih.gov A series of 4-substituted pyridine-3-sulfonamides exhibited a broad range of inhibitory activity, with inhibition constants (Ki) reaching as low as 137 nM for hCA IX and 91 nM for hCA XII. nih.govresearchgate.netnih.gov Notably, these compounds often show selectivity for the cancer-related isoforms over the ubiquitous cytosolic forms (hCA I and II), which is a desirable trait for targeted cancer therapy. nih.govtandfonline.com
HMG-CoA Reductase: Derivatives of condensed pyridines and pyrimidines have been analyzed for their potential as 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors. researchgate.net This enzyme is the rate-limiting step in cholesterol biosynthesis, and its inhibitors (statins) are widely used to treat hypercholesterolemia. nih.govmdpi.com Quantitative structure-activity relationship (QSAR) studies have been employed to develop pharmacophoric models for designing novel pyridine-based HMG-CoA reductase inhibitors, suggesting that properties like hydrophobicity and steric refractivity play a key role in their inhibitory activity. researchgate.net
Molecular Basis of Enzyme Inhibition
The inhibitory action of pyridine derivatives is rooted in their specific molecular interactions with the target enzymes' active sites. Molecular docking and kinetic studies have been instrumental in elucidating these mechanisms.
For α-glucosidase inhibitors , docking studies reveal that pyridine-based compounds can fit well within the binding pocket of the enzyme. ijsdr.org They form favorable interactions, such as hydrogen bonds and pi-pi stacking, with various amino acid residues in the active site, which correlates with their observed inhibitory activity. ijsdr.org Kinetic analyses of some pyridine derivatives have shown they act as competitive inhibitors. researchgate.net
In the case of carbonic anhydrase inhibition , molecular docking has shown that the sulfonamide group of the pyridine derivatives anchors to the zinc ion in the active site. nih.gov The substituted "tail" of the molecule can then interact selectively with either the hydrophilic or lipophilic halves of the active site, which accounts for the observed selectivity between different CA isoforms. nih.gov
For HMG-CoA reductase , the inhibitory mechanism of pyridine analogs is designed to mimic that of statins. mdpi.com These compounds act as competitive inhibitors by binding to the active site of the enzyme, thereby blocking the access of the natural substrate, HMG-CoA. mdpi.com The development of QSAR models helps in understanding the structural features of the pyridine derivatives that are essential for this binding and inhibition. researchgate.net
Other Biological Activities (e.g., Antioxidant, Anthelmintic, Antidiabetic)
Beyond the specific enzyme inhibitions detailed above, derivatives of this compound have been credited with a range of other biological functions.
Antioxidant Activity: Several novel pyridine derivatives have been synthesized and evaluated for their antioxidant properties. pensoft.netresearchgate.netmdpi.com Their activity is often assessed using in vitro methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. pensoft.net For example, derivatives of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid have been specifically studied for their ability to scavenge free radicals. pensoft.net The antioxidant capacity of these compounds is a valuable property, as oxidative stress is implicated in numerous diseases. researchgate.net
Anthelmintic Activity: Research into 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives has revealed significant anthelmintic properties. nih.govnih.gov When tested against the adult Indian earthworm (Pheretima posthuma), one particular compound (11b) demonstrated a paralysis time of 3.6 minutes and a death time of 8.1 minutes, effects that were superior to the standard drug albendazole. nih.gov This indicates the potential for developing new anthelmintic drugs from this class of pyridine derivatives. nih.govnih.gov
Antidiabetic Activity: The antidiabetic potential of pyridine derivatives is a major area of research, primarily through the inhibition of enzymes like α-glucosidase and α-amylase. researchgate.netjchemrev.com By inhibiting these enzymes, the compounds can delay carbohydrate digestion and reduce postprandial hyperglycemia. nih.gov Numerous studies have reported pyridine derivatives with potent α-amylase inhibitory actions, with IC50 values ranging from 12.17 to 37.33 µg/mL, comparable to the standard acarbose. jchemrev.com Furthermore, some pyridine carboxamides have been identified as activators of the glucokinase (GK) enzyme, which plays a crucial role in glucose sensing and metabolism, representing another promising strategy for treating type 2 diabetes. jchemrev.com
Pharmacokinetics and Pharmacodynamics (PK/PD) Research
While extensive research has focused on the synthesis and in vitro biological activities of this compound derivatives, comprehensive in vivo pharmacokinetic (PK) and pharmacodynamic (PD) data remains an area for further development. PK studies involve understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound, while PD studies examine its mechanism of action and the relationship between drug concentration and effect. For many of the novel synthesized pyridine derivatives, in silico ADME profiles are often predicted using software to assess properties like oral bioavailability and gastrointestinal absorption. mdpi.com These computational predictions are a crucial first step but must be validated by experimental in vivo studies to fully characterize the therapeutic potential and clinical viability of these compounds.
Prodrug Design and Delivery Systems
The prodrug approach is a valuable strategy in drug development to overcome undesirable properties of a parent drug, such as poor solubility, instability, or low permeability. actamedicamarisiensis.ro This involves chemically modifying the active drug into an inactive form that, after administration, is converted back to the active parent molecule through enzymatic or chemical processes in the body. actamedicamarisiensis.ro
For compounds containing an acetate (B1210297) group, such as this compound, the ester linkage is a common target for prodrug design. Ester prodrugs are frequently used to enhance the bioavailability of drugs. actamedicamarisiensis.ro For instance, acetylating a phenolic moiety in a pyridinol-based antioxidant was shown to stabilize the compound and improve its efficacy. nih.gov The acetate prodrug was activated over time, likely due to enzymatic hydrolysis, exhibiting a time-dependent antioxidant effect. nih.gov This strategy could be applied to this compound and its derivatives to enhance their pharmacokinetic profiles, improve their delivery to target tissues, and ultimately increase their therapeutic effectiveness. researchgate.net
Environmental and Industrial Relevance in Research
Biodegradation Studies of Pyridine (B92270) Derivatives
Pyridine and its derivatives are heterocyclic aromatic compounds that enter the environment through industrial and agricultural activities. nih.gov While they can be toxic, numerous microorganisms have evolved pathways to degrade these compounds, using them as sources of carbon and nitrogen. nih.govasm.org The biodegradability of the pyridine ring is significantly influenced by the nature and position of its substituents. researchgate.net
The microbial breakdown of pyridine derivatives occurs under both aerobic and anaerobic conditions, involving various bacteria, fungi, and enzymes. researchgate.net Research has uncovered several distinct catabolic pathways, which often commence with hydroxylation, reduction, or direct cleavage of the pyridine ring.
One of the well-studied pathways is in Arthrobacter sp. strain 68b, where the degradation of unsubstituted pyridine is initiated by a direct oxidative cleavage of the ring without prior activation steps like hydroxylation or reduction. nih.govasm.org This process is catalyzed by a two-component flavin-dependent monooxygenase system. nih.gov The subsequent enzymatic steps involve a dehydrogenase, an amidohydrolase, and a semialdehyde dehydrogenase, ultimately leading to the formation of succinic acid, which can enter central metabolism. nih.govasm.org The genes responsible for this entire pathway have been identified on a catabolic plasmid. asm.org
In contrast, the degradation of alkylated pyridines can proceed differently. Studies on Gordonia nitida LE31 have shown a novel pathway for the degradation of 3-methylpyridine (B133936) and 3-ethylpyridine. nih.gov This pathway involves a C-2–C-3 ring cleavage, and unlike many other pathways, cyclic intermediates were not detected. nih.gov Instead, formic acid was identified as a transient metabolite during the degradation process. nih.gov Another proposed mechanism for pyridine degradation, observed in Bacillus species, involves an initial reduction of the ring to 1,4-dihydropyridine (B1200194) before cleavage occurs. nih.gov
Hydroxylation is a common initial step in the breakdown of many pyridine derivatives. researchgate.net However, research on Arthrobacter sp. KM-4, a strain capable of degrading pyridine and several methylpyridines, has identified a previously unknown pathway involving the formation of pyrrolidines as intermediates. researchgate.net This highlights the diversity of microbial strategies for metabolizing these compounds.
The table below summarizes findings from various biodegradation studies on pyridine derivatives.
| Substrate | Microorganism | Key Pathway Feature / Enzyme System | Identified Intermediates | Final Product |
| Pyridine | Arthrobacter sp. strain 68b | Direct oxidative ring cleavage by a two-component flavin-dependent monooxygenase. nih.govasm.org | (Z)-N-(4-oxobut-1-enyl)formamide. nih.gov | Succinic acid. nih.govasm.org |
| 3-Methylpyridine | Gordonia nitida LE31 | C-2–C-3 ring cleavage. nih.gov | Formic acid. nih.gov | Not specified |
| 3-Ethylpyridine | Gordonia nitida LE31 | C-2–C-3 ring cleavage. nih.gov | Formic acid. nih.gov | Not specified |
| Pyridine | Bacillus sp. strain 4 | Initial reduction of the aromatic ring. nih.gov | 1,4-Dihydropyridine (proposed). nih.gov | Not specified |
| Pyridine, 2-Methylpyridine | Arthrobacter sp. KM-4 | Intermediate formation of pyrrolidines. researchgate.net | Pyrrolidines. researchgate.net | Not specified |
| 2-Picoline (2-Methylpyridine) | Bacillus cereus GMHS | Plasmid-borne degradation. researchgate.net | Hydroxyl derivatives. researchgate.net | Not specified |
Role as a Synthetic Intermediate in Agrochemicals and Specialty Chemicals
The pyridine ring is a fundamental structural motif present in a vast array of agrochemicals, including fungicides, herbicides, and insecticides, as well as in pharmaceuticals and specialty chemicals. researchgate.netnih.govsemanticscholar.org The strategic incorporation of this heterocyclic scaffold can significantly enhance the biological activity of molecules. researchgate.net Pyridine derivatives serve as crucial building blocks, or intermediates, in the synthesis of these complex commercial products. nih.govsemanticscholar.org
While the pyridine core is vital, specific derivatives are chosen for their reactivity and the functionalities they can introduce. A prominent example is 3-methylpyridine (also known as 3-picoline), which is a key precursor in the synthesis of important agrochemicals and specialty chemicals. google.comnih.govresearchgate.net For instance, 3-methylpyridine is a starting material for the industrial production of niacin (Vitamin B3), a vital nutrient. google.comoaepublish.com The synthesis involves the selective oxidation of 3-methylpyridine. oaepublish.com
In the agrochemical sector, 3-methylpyridine is instrumental in the development of modern pyridine-based insecticides. nih.govresearchgate.net Its structural framework is retained in the final active ingredients, highlighting its role as a foundational intermediate. The synthesis of these complex pesticides often involves multi-step processes where the pyridine derivative is modified and elaborated. nih.gov
Although the broader class of pyridine derivatives is widely utilized in chemical synthesis, the specific role of methyl pyridine-3-acetate as a primary synthetic intermediate for major agrochemicals or specialty chemicals is not extensively documented in the reviewed literature. The focus remains heavily on simpler, more reactive pyridine building blocks like 3-methylpyridine. However, the presence of the ester functional group in this compound provides a reactive site that can, in principle, be utilized for further chemical transformations in the synthesis of novel compounds. Pyridine derivatives, in general, are considered indispensable in the ongoing discovery and development of new, effective agrochemicals. nih.gov
Future Directions and Emerging Research Avenues for Methyl Pyridine 3 Acetate
Development of Next-Generation Synthetic Methodologies
The synthesis of pyridine (B92270) derivatives, including methyl pyridine-3-acetate, is undergoing a transformation driven by the principles of green chemistry. nih.gov Traditional methods for synthesizing methyl nicotinate (B505614), a related compound, often involve slow esterification reactions at high temperatures with catalysts like sulfuric acid. chemicalbook.com Current research is focused on creating more sustainable and efficient synthetic routes.
One promising approach is the use of enzymatic catalysis in continuous-flow microreactors. For instance, the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate has been achieved with high yields (81.6–88.5%) using Novozym® 435, a lipase (B570770) from Candida antarctica. This method utilizes an environmentally friendly solvent, tert-amyl alcohol, and significantly reduces reaction times compared to batch processes. nih.gov
Another green approach involves the use of novel solvents. Cyrene™, a biodegradable solvent derived from cellulose, has been shown to be a successful medium for nucleophilic aromatic substitutions of nicotinic esters, outperforming traditional polar aprotic solvents like DMF and DMSO. researchgate.net Reactions in Cyrene can be completed in as little as 15 minutes, and the water-soluble nature of the solvent simplifies product purification. researchgate.net
Three-component synthesis is also emerging as a powerful strategy for creating substituted pyridylacetic acid derivatives. This method uses the dual reactivity of Meldrum's acid derivatives, which act first as nucleophiles and then as electrophiles to facilitate ring-opening and decarboxylation. acs.orgresearchgate.net This approach allows for the convenient and simple synthesis of a variety of substituted pyridylacetic acid derivatives. acs.orgresearchgate.net
| Methodology | Key Features | Advantages |
| Enzymatic Catalysis in Microreactors | Utilizes lipase (e.g., Novozym® 435) in a continuous-flow system. nih.gov | High yields, shorter reaction times, use of environmentally friendly solvents. nih.gov |
| Green Solvents | Employs biodegradable solvents like Cyrene™. researchgate.net | Reduces reliance on toxic solvents, simplifies purification. researchgate.net |
| Three-Component Synthesis | Involves the dual reactivity of Meldrum's acid derivatives. acs.orgresearchgate.net | Convenient and simple route to diverse substituted pyridylacetic acid derivatives. acs.orgresearchgate.net |
Targeted Drug Design and Discovery Programs
The pyridine scaffold is a cornerstone in medicinal chemistry, and this compound and its parent acid, pyridine-3-acetic acid, are crucial building blocks for a wide range of pharmaceuticals. chemimpex.comnih.gov Pyridine-3-acetic acid is a key intermediate in the synthesis of anti-inflammatory drugs and analgesics. chemimpex.com The unique structure of the pyridine ring allows for the development of compounds with enhanced biological activity. chemimpex.com
Recent research has focused on designing and synthesizing novel pyridine derivatives with specific therapeutic targets. For example, new pyridine-based compounds are being investigated as potential PIM-1 kinase inhibitors for cancer therapy. acs.orgresearchgate.net Other research has led to the development of 3-(pyridine-3-yl)-2-oxazolidinone derivatives with potent antibacterial activity. nih.gov The design of these compounds often involves molecular docking studies to predict their binding modes with target proteins. nih.gov
Furthermore, pyridine derivatives are being explored as phosphodiesterase 3 (PDE3) inhibitors, which have potential applications in treating cardiovascular diseases and cancer. drugbank.com The development of these targeted therapies relies on the strategic modification of the pyridine scaffold to optimize interactions with the biological target.
Exploration of Novel Biological Targets
The therapeutic potential of pyridine derivatives extends beyond well-established targets. Researchers are actively exploring new biological pathways and proteins that can be modulated by compounds derived from this compound.
One area of interest is the inhibition of the urease enzyme, which is implicated in infections caused by ureolytic bacteria. mdpi.com Novel pyridine carboxamide and carbothioamide derivatives have shown significant anti-urease activity. mdpi.com
Another emerging target is the EP3 receptor, which is involved in the regulation of insulin (B600854) secretion. A novel series of pyridone-based compounds have been discovered as potent EP3 antagonists, with potential applications in the treatment of type 2 diabetes. nih.gov
The exploration of these novel targets opens up new avenues for the development of first-in-class medicines based on the versatile pyridine scaffold.
Advanced Materials Science Applications
While the primary focus of research on this compound has been in the life sciences, its structural features suggest potential applications in materials science. Pyridine-3-acetic acid can act as a ligand in coordination chemistry, which is fundamental to the development of metal-organic frameworks (MOFs) and other coordination polymers. chemimpex.com These materials have a wide range of applications, including gas storage, catalysis, and sensing. The ester functionality of this compound could be used to modify the properties of these materials or to link them to other molecules.
Integration of Artificial Intelligence and Machine Learning in Research Workflows
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and development. arxiv.org These powerful computational tools can be applied to accelerate the discovery and optimization of molecules like this compound.
In synthetic chemistry, AI can be used for computer-aided synthesis planning (CASP), helping chemists to devise more efficient and novel synthetic routes. nih.gov ML models can also predict reaction outcomes and recommend optimal reaction conditions, reducing the need for extensive trial-and-error experimentation. nih.gov
In drug discovery, AI and ML can be used to predict the biological activity and pharmacokinetic properties of novel compounds, enabling researchers to prioritize the synthesis of the most promising candidates. nih.gov These approaches can also help to identify new biological targets for pyridine derivatives. The integration of AI and ML into research workflows has the potential to significantly reduce the time and cost of developing new drugs and materials based on this compound. nih.govnih.gov
| AI/ML Application | Description | Potential Impact on this compound Research |
| Computer-Aided Synthesis Planning (CASP) | AI algorithms design synthetic routes to target molecules. nih.gov | More efficient and innovative synthesis of complex derivatives. |
| Reaction Outcome and Condition Prediction | ML models predict the success and optimal conditions for chemical reactions. nih.gov | Reduced experimental effort and faster optimization of synthetic steps. |
| Biological Activity Prediction | AI models predict the therapeutic potential of new compounds. nih.gov | Prioritization of the most promising drug candidates for synthesis and testing. |
| Novel Target Identification | ML algorithms can analyze biological data to identify new protein targets. | Expansion of the therapeutic applications of pyridine derivatives. |
Sustainable Chemistry Approaches in Production and Application
The principles of sustainable chemistry are increasingly being applied to the synthesis and use of pyridine derivatives. nih.gov Green chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in
The use of green catalysts, such as recyclable metal-based catalysts and enzymes, is a key aspect of sustainable synthesis. nih.govmdpi.com Solvent-free synthesis methods and the use of environmentally benign solvents are also being explored to reduce the environmental impact of chemical processes. mdpi.com Multicomponent reactions, which allow for the synthesis of complex molecules in a single step, are another important tool for sustainable chemistry as they improve atom economy and reduce waste. rasayanjournal.co.inresearchgate.net
These sustainable approaches are not only environmentally beneficial but can also lead to more efficient and cost-effective production methods for this compound and its derivatives. rasayanjournal.co.in
Q & A
Q. What safety protocols should be followed when handling methyl pyridine-3-acetate in laboratory settings?
this compound requires careful handling due to conflicting hazard classifications in safety data sheets (SDS). TCI Europe’s SDS classifies it as causing serious eye irritation (H319) and respiratory irritation (H335), recommending PPE (eye protection, gloves) and ventilation . In contrast, AFG Bioscience’s SDS labels it as non-hazardous, but still advises washing after contact and avoiding inhalation . Researchers should adopt the stricter guidelines:
- Use fume hoods for synthesis/purification.
- Wear nitrile gloves and safety goggles.
- Store in airtight containers in ventilated areas.
- For spills, absorb with inert material and dispose following local regulations .
Q. How can researchers verify the purity of this compound, and what analytical methods are recommended?
High-performance liquid chromatography (HPLC) is the primary method for purity validation, as indicated by SDS documents reporting >98% purity (TCI Europe) and ≥99% (AFG Bioscience) . Additional methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity (e.g., integration of pyridine protons vs. methyl ester groups).
- Mass Spectrometry (MS) : For molecular weight confirmation (C₉H₁₁NO₂; theoretical M.W. 165.19).
- Titration : To assess ester functionality via saponification.
Q. What are common synthetic routes for this compound?
A typical route involves esterification of pyridine-3-acetic acid (CAS 501-81-5) using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Critical parameters include:
- Reaction temperature (60–80°C) to avoid decarboxylation.
- Stoichiometric control of methanol to prevent side reactions.
- Neutralization and purification via vacuum distillation or recrystallization .
Advanced Research Questions
Q. How does this compound participate in coordination chemistry, and what factors influence its metal-binding behavior?
The pyridine nitrogen and ester carbonyl group can act as ligands for transition metals. For example, related pyridine derivatives form complexes with silver(I) and cobalt(II) via nitrogen coordination . Key factors include:
- Solvent polarity : Polar solvents (e.g., DMF) enhance metal solubility but may compete for coordination.
- pH : Protonation of the pyridine nitrogen (pKa ~2.6) affects binding capacity.
- Substituent effects : Electron-withdrawing groups on the pyridine ring (e.g., halogens) may weaken metal affinity.
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrophilicity : Charge distribution at the ester carbonyl carbon.
- Transition states : For reactions with nucleophiles (e.g., amines, alkoxides).
- Solvent effects : Using implicit solvation models (e.g., PCM) to simulate reaction environments. Validation via experimental kinetics (e.g., monitoring by FTIR or HPLC) is recommended.
Q. How do structural modifications at the pyridine ring (e.g., halogenation, methoxy substitution) affect the physicochemical properties of this compound derivatives?
Derivatives such as (E)-methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate (CAS 1142191-73-8) and (E)-methyl 3-(5-methoxypyridin-3-yl)acrylate (CAS 1000896-01-4) demonstrate that:
- Halogenation (Cl, I) : Increases molecular weight and lipophilicity (logP), potentially enhancing membrane permeability .
- Methoxy groups : Improve solubility in polar aprotic solvents (e.g., DMSO) via hydrogen bonding. Researchers should systematically compare substituent effects using:
- HPLC retention times : To assess hydrophobicity.
- UV-Vis spectroscopy : To study electronic transitions influenced by substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
